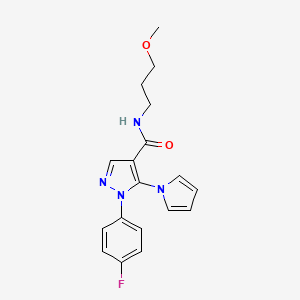![molecular formula C20H20ClN5O2S B11281005 N-(4-chlorophenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B11281005.png)
N-(4-chlorophenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide, often referred to as “Compound X” , is a synthetic organic compound with a complex structure. Let’s break down its name:
N-(4-chlorophenyl): Indicates a chlorine-substituted phenyl group.
4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide: Describes the core structure, which includes a fused thieno-triazolo-pyrimidine ring system.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for Compound X, but one common approach involves the following steps:
-
Thieno-triazolo-pyrimidine Formation
- Start with a suitable precursor (e.g., 4-propylthiophene-2-carboxylic acid).
- Cyclize the precursor using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the thieno-triazolo-pyrimidine ring system.
-
Chlorination
- Introduce the 4-chlorophenyl group using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Amidation
- Convert the resulting intermediate to the amide form by reacting it with butanoyl chloride (butyryl chloride).
Industrial Production:
Industrial-scale production typically involves optimized versions of the above steps, with careful control over reaction conditions, yields, and purification.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups (e.g., amines, alkyl groups).
Common reagents include:
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl₃).
Major products depend on reaction conditions and substituents.
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study specific cellular pathways.
Materials Science:
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
Compound X stands out due to its fused thieno-triazolo-pyrimidine ring system. Similar compounds include Compound Y) and Compound Z). none share the exact same structure as Compound X.
: Reference 1) : Reference 2) : Reference 3)
Properties
Molecular Formula |
C20H20ClN5O2S |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)butanamide |
InChI |
InChI=1S/C20H20ClN5O2S/c1-2-11-25-19(28)18-15(10-12-29-18)26-16(23-24-20(25)26)4-3-5-17(27)22-14-8-6-13(21)7-9-14/h6-10,12H,2-5,11H2,1H3,(H,22,27) |
InChI Key |
TVAZDKQMJDPPAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11280938.png)
![Ethyl 3-({[1-(4-chlorophenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11280939.png)
![N-{4-Methyl-2-[3-({1-[(2-methylphenyl)carbamoyl]ethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide](/img/structure/B11280943.png)
![2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)amino]butan-1-ol](/img/structure/B11280945.png)

![N-{2-[3-({[(2,3-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}benzamide](/img/structure/B11280947.png)
![N~6~-butyl-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11280952.png)
![15-[(2-chlorophenyl)methylsulfanyl]-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene](/img/structure/B11280961.png)
![N-(3,4-Dimethoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11280973.png)
![2-((3,5-dimethylphenyl)amino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B11280976.png)
![1-Cyclohexyl-4-[3-(furan-2-YL)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11280978.png)
![9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11280979.png)
![N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B11280982.png)
![4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylphenyl)butanamide](/img/structure/B11281007.png)
